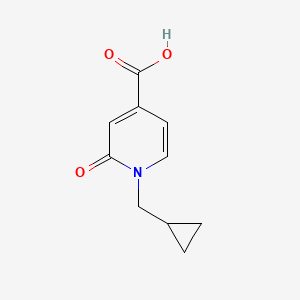

1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid

Description

Nomenclature and Structural Classification

The compound 1-(cyclopropylmethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid belongs to the 1,2-dihydropyridine family, characterized by a partially saturated pyridine ring with a ketone group at position 2 and a carboxylic acid moiety at position 4. Its IUPAC name reflects the cyclopropylmethyl substituent at the nitrogen atom (N1) and the oxidation state of the heterocyclic core.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁NO₃ |

| CAS Registry Number | 1203543-98-9 |

| Molecular Weight | 193.20 g/mol |

| SMILES Notation | O=C(C(C=CN1CC2CC2)=CC1=O)O |

Structurally, the molecule features:

- A 1,2-dihydropyridine ring with conjugated double bonds.

- A cyclopropylmethyl group attached to the nitrogen atom, introducing steric and electronic effects.

- A ketone group at position 2 and a carboxylic acid at position 4, enabling hydrogen bonding and coordination chemistry.

This architecture aligns with derivatives synthesized via modified Hantzsch protocols, which often incorporate non-symmetrical substituents.

Historical Context of Dihydropyridine Chemistry

The Hantzsch dihydropyridine synthesis, first reported in 1882, revolutionized access to 1,4-dihydropyridines through a three-component reaction of aldehydes, β-ketoesters, and ammonia. While early efforts focused on symmetrical derivatives, advancements in the 20th century enabled unsymmetrical analogs like This compound via strategic substitutions.

Key milestones include:

- 1930s : Recognition of dihydropyridines' redox properties in NADH/NADPH cofactors.

- 1970s : Emergence of 1,4-dihydropyridines as calcium channel blockers (e.g., nifedipine).

- 2000s : Expansion into asymmetric synthesis and green chemistry methodologies.

The cyclopropylmethyl group in this compound reflects modern efforts to modulate steric bulk and metabolic stability in heterocyclic drug candidates.

Significance in Heterocyclic Chemistry Research

This compound exemplifies three critical research themes:

- Synthetic Versatility : The cyclopropylmethyl group introduces strain, potentially altering reaction pathways in cross-coupling or oxidation reactions compared to linear alkyl chains.

- Medicinal Chemistry Applications : While not a therapeutic agent itself, its structure informs the design of calcium channel modulators and kinase inhibitors. The carboxylic acid group enables salt formation for improved solubility.

- Catalytic Applications : Dihydropyridines serve as hydrogen donors in transfer hydrogenation; the electron-withdrawing carboxylic acid may enhance redox potential.

Recent studies highlight its utility in synthesizing polycyclic N-heterocycles via dearomative cycloadditions, expanding access to chiral scaffolds.

Registration and Identification Parameters

This compound is registered under CAS 1203543-98-9, with the following identification parameters:

| Parameter | Detail |

|---|---|

| CAS Number | 1203543-98-9 |

| Molecular Formula | C₁₀H₁₁NO₃ |

| Purity Specifications | ≥95% (HPLC) |

| Storage Conditions | Sealed in dry, 2–8°C |

| Hazard Statements | H315 (skin irritation), H319 (eye irritation) |

The compound’s spectral data (e.g., ¹H/¹³C NMR, IR) remain underreported, though its PubChem entry provides a validated 3D conformer model. Industrial suppliers list it as a research chemical, underscoring its niche role in early-stage drug discovery.

Properties

IUPAC Name |

1-(cyclopropylmethyl)-2-oxopyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-9-5-8(10(13)14)3-4-11(9)6-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDWYULSCTWVIGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=CC(=CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid (CAS No. 1203543-98-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H11NO3

- Molecular Weight : 193.20 g/mol

- Structure : The compound features a dihydropyridine core, which is known for various biological activities, including interactions with neurotransmitter systems.

Anticholinesterase Activity

Recent studies have indicated that derivatives of dihydropyridine compounds exhibit significant anticholinesterase activity, which is crucial in the treatment of neurodegenerative disorders such as Alzheimer's disease. For instance, a related compound demonstrated mixed-type inhibition on human acetylcholinesterase (huAChE) with an IC50 value indicating moderate potency .

Neuroprotective Effects

Research has shown that compounds similar to this compound can exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This is achieved through the upregulation of antioxidant pathways, particularly the Nrf2 pathway, which enhances the expression of protective proteins like Heme Oxygenase-1 and NAD(P)H Quinone Dehydrogenase 1 .

Cytotoxicity Studies

Cytotoxicity assays have been performed on various cancer cell lines to evaluate the potential anticancer properties of this compound. Preliminary data suggest that it may exhibit cytotoxic effects against prostate cancer cells, with IC50 values indicating effective inhibition of cell proliferation .

Research Findings

Case Studies

-

Anti-Alzheimer's Drug Development

A recent study explored the synthesis of hybrid compounds based on dihydropyridine structures. These compounds were found to inhibit both huAChE and butyrylcholinesterase (BChE), showcasing their potential in treating Alzheimer's disease by alleviating cognitive decline . -

Cytotoxicity and Cancer Treatment

In vitro studies on prostate cancer cell lines demonstrated that analogs of this compound can induce apoptosis at specific concentrations, suggesting a mechanism for anticancer activity .

Scientific Research Applications

Biological Activities

1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid has demonstrated notable biological activities, making it a subject of interest in pharmacological research:

- Anticancer Properties : Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, derivatives have shown lower IC50 values compared to established chemotherapeutics like Cisplatin.

- Neuroprotective Effects : Research has suggested that compounds with similar structures can protect neuronal cells from oxidative stress and inflammation, enhancing neuroprotective protein expression.

- Enzyme Interaction : The compound interacts with several enzymes and receptors, influencing cellular processes such as apoptosis and cell proliferation.

Cytotoxicity Study

A study involving a series of dihydropyridine carboxylic acids demonstrated significant cytotoxicity against various cancer cell lines. The findings indicated that modifications on the cyclopropyl group could enhance selectivity towards cancer cells while sparing normal cells.

Neuroprotection Research

Research focused on neuroprotective compounds revealed that those structurally similar to this compound could reduce neuroinflammation and promote neuronal survival under stress conditions.

Structure-Activity Relationship Analysis

Structure-activity relationship studies have shown that variations in the cyclopropyl group and carboxylic acid moiety significantly influence both cytotoxicity and selectivity towards cancer cells versus normal cells. This highlights the importance of chemical modifications in optimizing therapeutic efficacy.

Comparison with Similar Compounds

Substituent Effects

- Fluorinated Groups (e.g., trifluoroethyl) : Enhance lipophilicity and resistance to oxidative metabolism, a common strategy in medicinal chemistry .

Preparation Methods

Starting Materials and Precursors

- Cyclopropylmethyl ketone or halide : Used as the source for the cyclopropylmethyl substituent.

- Pyridine or pyridine derivatives : Serve as the backbone for the dihydropyridine ring.

- Carboxylation reagents : For introducing the carboxylic acid group at the 4-position.

Key Reaction Steps

| Step Number | Reaction Type | Description | Typical Reagents and Conditions |

|---|---|---|---|

| 1 | Condensation | Condensation of cyclopropylmethyl amine or equivalent with β-ketoesters or related intermediates | Acid or base catalysis, controlled temperature |

| 2 | Cyclization | Intramolecular cyclization to form the dihydropyridine ring | Heating under reflux, sometimes with dehydrating agents |

| 3 | Oxidation | Selective oxidation to install the 2-oxo group | Mild oxidants such as PCC (Pyridinium chlorochromate) or KMnO4 |

| 4 | Carboxylation | Introduction of carboxylic acid at the 4-position via electrophilic substitution or hydrolysis | CO2 bubbling under basic conditions or use of carboxylating agents |

| 5 | Purification | Isolation and purification of the final compound | Recrystallization, chromatography |

Representative Synthetic Route

A representative synthesis begins with a cyclopropylmethyl amine derivative reacting with a β-ketoester to form an intermediate that undergoes ring closure to yield the dihydropyridine core. Subsequent oxidation steps introduce the 2-oxo group, and carboxylation at the 4-position is achieved via controlled electrophilic substitution or hydrolysis of suitable precursors.

Industrial and Scale-Up Considerations

For industrial production, the synthesis is optimized for:

- Yield and purity : Use of continuous flow reactors to maintain precise temperature and reaction time.

- Catalysts : Employment of selective catalysts to improve reaction efficiency and reduce by-products.

- Solvent selection : Use of environmentally benign solvents to comply with green chemistry principles.

- Process control : Automated monitoring of pH, temperature, and reactant feed rates.

Analytical and Research Findings on Preparation

Reaction Optimization Studies

- Reaction temperature and pH are critical for selective formation of the 2-oxo group without over-oxidation.

- Choice of oxidizing agent affects yield and purity; milder oxidants prevent ring degradation.

- Carboxylation efficiency is improved by using CO2 under pressure in the presence of bases like potassium carbonate.

Comparative Yields and Purity Data

| Method Variant | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| Batch condensation + oxidation | 65-75 | >95 | Standard laboratory scale |

| Continuous flow with catalytic oxidation | 80-90 | >98 | Industrial scale, improved reproducibility |

| Direct carboxylation under CO2 pressure | 70-85 | >95 | Enhanced carboxylation efficiency |

Characterization Techniques

- Nuclear Magnetic Resonance (NMR) : Confirms ring structure and substitution pattern.

- Mass Spectrometry (MS) : Verifies molecular weight and purity.

- Infrared Spectroscopy (IR) : Detects characteristic carbonyl and carboxyl groups.

- Melting Point Analysis : Assesses compound purity.

Summary Table of Preparation Methods

| Preparation Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| Condensation | Formation of intermediate with cyclopropylmethyl substituent | β-ketoester, cyclopropylmethyl amine, acid/base catalyst | Intermediate formation |

| Cyclization | Ring closure to form dihydropyridine | Heating, reflux | Dihydropyridine core formation |

| Oxidation | Introduction of 2-oxo group | PCC, KMnO4, mild oxidants | 2-oxo functional group installed |

| Carboxylation | Installation of carboxylic acid at 4-position | CO2, base (K2CO3), pressure | 4-carboxylic acid group introduced |

| Purification | Isolation and purification | Recrystallization, chromatography | Pure final compound |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of structurally analogous dihydropyridine derivatives often involves multi-step routes, including condensation, cyclization, and functional group modifications. For example, similar compounds are synthesized via condensation of aldehydes with aminopyridines, followed by cyclization using catalysts like palladium or copper in solvents such as DMF or toluene . Optimization may involve adjusting catalyst loading, solvent polarity, and reaction temperature to improve yield and purity. Post-synthetic purification via column chromatography or recrystallization is critical.

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) is recommended for assessing purity, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) are essential for structural confirmation. For example, NMR can resolve the cyclopropylmethyl substituent and dihydropyridine backbone, whereas MS provides molecular weight validation. X-ray crystallography may be used if single crystals are obtainable .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Personal protective equipment (PPE) including gloves, lab coats, and safety goggles is mandatory. Work should be conducted in a fume hood to avoid inhalation. In case of skin contact, wash immediately with soap and water. Stability data for similar compounds suggest storage at 2–8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or MS fragmentation patterns) during structural elucidation?

- Methodological Answer : Discrepancies may arise from tautomerism, solvent effects, or impurities. Cross-validate data using complementary techniques:

- Compare experimental NMR shifts with computational predictions (e.g., DFT calculations).

- Perform 2D NMR (COSY, HSQC) to confirm connectivity.

- Use high-resolution MS (HRMS) to rule out isobaric interferences.

- Re-purify the compound and re-analyze to exclude contamination .

Q. What strategies enhance the compound’s stability under varying experimental conditions (e.g., aqueous buffers, light exposure)?

- Methodological Answer : Stability studies should include:

- pH stability : Test solubility and degradation in buffers (pH 2–9).

- Light sensitivity : Store in amber vials if UV-Vis spectroscopy indicates photodegradation.

- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures.

For dihydropyridines, avoiding prolonged exposure to oxidizing agents is critical .

Q. How can computational tools predict the compound’s reactivity or interactions with biological targets?

- Methodological Answer :

- Docking studies : Use software like AutoDock Vina to model binding to enzymes or receptors.

- Quantum mechanical calculations : Predict reactive sites (e.g., electrophilic carboxyl group) via Fukui indices.

- ADMET profiling : Tools like SwissADME estimate bioavailability, permeability, and toxicity.

These methods are validated for structurally related heterocycles in drug discovery .

Q. What challenges arise in scaling up synthesis from milligram to gram scale while maintaining enantiomeric purity?

- Methodological Answer : Scale-up challenges include:

- Reaction homogeneity : Switch from batch to flow chemistry for better heat/mass transfer.

- Catalyst recovery : Use immobilized catalysts (e.g., Pd/C) to reduce metal contamination.

- Chiral purity : Employ chiral stationary phases (CSPs) in preparative HPLC or asymmetric catalysis.

Industrial-scale protocols for similar compounds emphasize solvent recycling and in-line monitoring .

Data Contradiction and Validation

Q. How should researchers address conflicting biological activity data across studies (e.g., antimicrobial assays vs. cytotoxicity)?

- Methodological Answer :

- Dose-response validation : Re-test activity across multiple concentrations (e.g., 1–100 µM).

- Cell line specificity : Compare results in primary vs. immortalized cells.

- Assay interference : Rule out false positives via counter-screens (e.g., luciferase inhibition).

Reproducibility studies for related compounds highlight the importance of standardized protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.